4-Chloro-1-cyclopropyl-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-cyclopropyl-2-iodobenzene is an organic compound with the molecular formula C9H8ClI. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the 4-position, a cyclopropyl group at the 1-position, and an iodine atom at the 2-position. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-cyclopropyl-2-iodobenzene typically involves the following steps:
Chlorination: The chlorination of the benzene ring can be carried out using chlorine gas or other chlorinating agents such as sulfuryl chloride in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-cyclopropyl-2-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide, amines, or thiols.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.
Oxidation and Reduction: Formation of alcohols, ketones, or reduced benzene derivatives.
Scientific Research Applications
4-Chloro-1-cyclopropyl-2-iodobenzene is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure.
Material Science: Investigation of its properties for potential use in advanced materials.
Chemical Biology: Study of its interactions with biological molecules and potential use as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Chloro-1-cyclopropyl-2-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine and iodine atoms makes the compound susceptible to nucleophilic substitution reactions, while the benzene ring can undergo electrophilic substitution. The cyclopropyl group may influence the reactivity and stability of the compound through steric and electronic effects.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-iodobenzene: Similar structure but lacks the cyclopropyl group.
4-Chloro-2-iodotoluene: Similar structure with a methyl group instead of a cyclopropyl group.
4-Bromo-1-cyclopropyl-2-iodobenzene: Similar structure with a bromine atom instead of chlorine.
Uniqueness
4-Chloro-1-cyclopropyl-2-iodobenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C9H8ClI |
---|---|
Molecular Weight |
278.52 g/mol |
IUPAC Name |
4-chloro-1-cyclopropyl-2-iodobenzene |
InChI |
InChI=1S/C9H8ClI/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2 |
InChI Key |
GSGBHTZRBBSXRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.